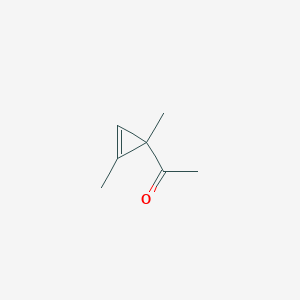
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone is an organic compound with the molecular formula C9H14O It is a cyclopropene derivative, characterized by a three-membered ring with two methyl groups and an ethanone functional group
Méthodes De Préparation
The synthesis of 1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. For instance, starting from a cyclopropene derivative, the introduction of methyl groups and subsequent oxidation can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl groups on the cyclopropene ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone involves its interaction with molecular targets through its functional groups. The ethanone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the cyclopropene ring provides structural rigidity and influences the compound’s reactivity. Pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.
Comparaison Avec Des Composés Similaires
1-(1,2-Dimethylcycloprop-2-en-1-yl)ethanone can be compared with other cyclopropene derivatives and ketones:
1-(1,2,3-Trimethylcyclopent-2-en-1-yl)ethanone: Similar structure but with an additional methyl group, leading to different reactivity and applications.
1-(1,2-Dimethylcyclopent-2-en-1-yl)ethanone: A cyclopentene derivative with different ring strain and chemical properties.
Ethanone, 1-(1,2-dimethyl-2-cyclopropen-1-yl): Another cyclopropene derivative with slight variations in substituents affecting its reactivity.
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
1-(1,2-dimethylcycloprop-2-en-1-yl)ethanone |
InChI |
InChI=1S/C7H10O/c1-5-4-7(5,3)6(2)8/h4H,1-3H3 |
Clé InChI |
JEEZNFTUCCXEPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC1(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
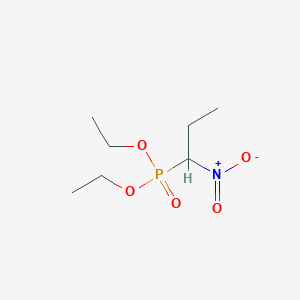
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
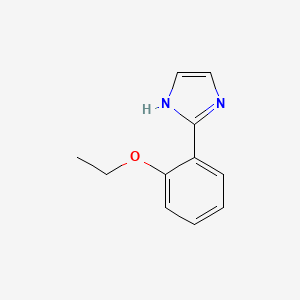

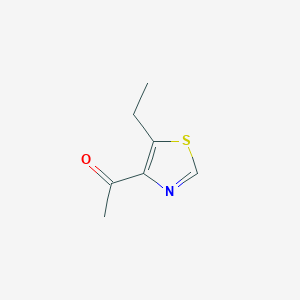
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
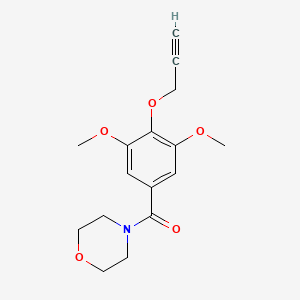
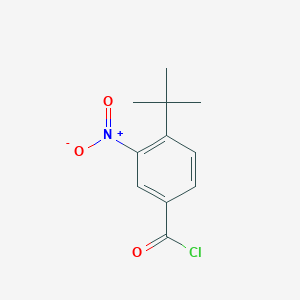
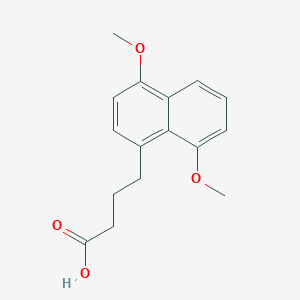
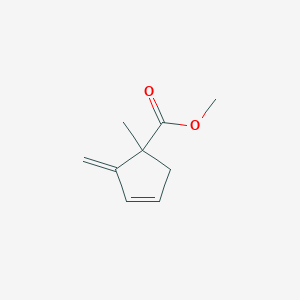
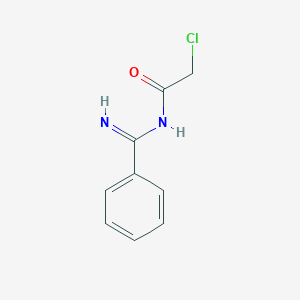
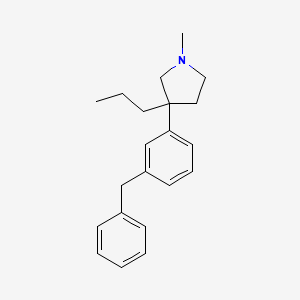
![4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)](/img/structure/B13792804.png)
